3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid
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Overview
Description
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical research.
Preparation Methods
The synthesis of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)benzofuran-2-carboxylic acid.
Amination: The carboxylic acid is then subjected to amination reactions to introduce the amino group at the 3-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Major products formed from these reactions include substituted benzofuran derivatives with potential biological activities.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation, leading to its anti-tumor effects.
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives:
Similar Compounds: Examples include 3-Amino-5-(trifluoromethyl)benzoic acid and 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylic acid.
This compound’s unique properties and diverse applications make it a valuable subject of research in various scientific fields.
Properties
Molecular Formula |
C10H6F3NO3 |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-6-5(3-4)7(14)8(17-6)9(15)16/h1-3H,14H2,(H,15,16) |
InChI Key |
OXSPPIYAJPASEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
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